Biochemical Potency Advantage vs. First-Generation USP7 Inhibitor P5091
Usp7-IN-4 inhibits USP7 with an IC50 of 6 nM in fluorescence polarization (FP) assays, representing a 700-fold improvement in biochemical potency over the widely used first-generation inhibitor P5091 (IC50 = 4.2 µM) [1][2]. In an orthogonal assay using Ub-Rh110 substrate, Usp7-IN-4 achieved an IC50 of 1.5 nM [1]. The (S)-enantiomer of the same chemical scaffold exhibited an IC50 of 2.4 µM—a 400-fold potency loss—demonstrating that the (R)-stereochemistry of Usp7-IN-4 is essential for high-affinity allosteric binding [3].
| Evidence Dimension | USP7 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM (FP assay); IC50 = 1.5 nM (Ub-Rh110 assay); SPR Kd = 2 nM |
| Comparator Or Baseline | P5091: IC50 = 4.2 µM (USP7); S-enantiomer of Usp7-IN-4 scaffold: IC50 = 2.4 µM |
| Quantified Difference | 700-fold more potent than P5091; 400-fold more potent than S-enantiomer |
| Conditions | USP7 FP assay; USP7 Ub-Rh110 substrate assay; SPR binding assay |
Why This Matters
Procurement of a compound with sub-10 nM biochemical potency is essential for experiments requiring complete target engagement at low compound concentrations, minimizing non-specific effects observed at micromolar concentrations with first-generation tools.
- [1] Gavory G, et al. Nat Chem Biol. 2018 Feb;14(2):118-125. doi: 10.1038/nchembio.2528. IC50 = 6 nM (FP), 1.5 nM (Ub-Rh110). Kd = 2 nM (SPR). View Source
- [2] P5091 (P005091) product information. IC50 (USP7) = 4.2 µM. Adooq / Probechem. Accessed May 2026. View Source
- [3] O'Dowd CR, Helm MD, Rountree JSS, Flasz JT, et al. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. ACS Med Chem Lett. 2018;9(3):238-243. (S)-Me enantiomer IC50 = 2.4 µM, 400-fold less potent. View Source
